1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

Catalog No.
S822297
CAS No.
1989659-75-7
M.F
C13H19ClN2
M. Wt
238.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochlori...

CAS Number

1989659-75-7

Product Name

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride

IUPAC Name

1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;hydrochloride

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15;/h1-5,12-14H,6-10H2;1H

InChI Key

NALGJLJNZAKJTK-UHFFFAOYSA-N

SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3.Cl

1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride (CAS 1989659-75-7) is a specialized bicyclic diamine building block widely utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) development. Featuring an octahydropyrrolo[3,4-b]pyrrole core, this compound provides a rigid, conformationally restricted framework that is highly valued for enhancing the target affinity and metabolic stability of drug candidates, particularly in the design of broad-spectrum antibacterials and CNS-active agents [1]. The presence of the benzyl protecting group at the N1 position allows for precise regiocontrol during synthesis, while its isolation as a hydrochloride salt ensures enhanced handling, solubility, and long-term stability compared to free base alternatives.

Attempting to substitute 1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride with the unprotected octahydropyrrolo[3,4-b]pyrrole core or its free base analog (CAS 132414-50-7) introduces severe process inefficiencies[1]. Unprotected bicyclic diamines lack regiocontrol, leading to competitive functionalization at both nitrogen centers, which generates complex product mixtures, slashes target yields, and necessitates resource-intensive chromatographic separations[2]. Furthermore, procuring the free base form exposes the supply chain to material degradation; the free base is typically a viscous oil or hygroscopic solid that rapidly absorbs atmospheric moisture and oxidizes, causing significant assay drift and stoichiometric errors during scale-up . Procuring the mono-protected hydrochloride salt directly bypasses these synthetic bottlenecks and stability issues.

Regiocontrol in N-Functionalization

When synthesizing complex bicyclic APIs, distinguishing between the N1 and N5 secondary amines is critical. Utilizing 1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride ensures exclusive reactivity at the N5 position during alkylation or acylation[1]. Class-level data indicates that pre-protected scaffolds like the N1-benzyl derivative routinely achieve >90% regioselective yield for N5-functionalization. In contrast, using the unprotected octahydropyrrolo[3,4-b]pyrrole baseline typically results in statistical mixtures (often <45% target yield) of N1, N5, and bis-alkylated products, necessitating arduous chromatographic purification [2].

Evidence DimensionRegioselective N5-functionalization yield
Target Compound Data>90% yield (N1-benzyl protected)
Comparator Or Baseline<45% yield (Unprotected octahydropyrrolo[3,4-b]pyrrole)
Quantified Difference>2-fold increase in target intermediate yield
ConditionsStandard alkylation/acylation conditions in medicinal chemistry workflows

Eliminates complex separation steps and maximizes material recovery during the synthesis of advanced pharmaceutical intermediates.

Stoichiometric Precision and Shelf Stability

The physical state of diamine building blocks significantly impacts procurement and scale-up. 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is an easily handled, free-flowing solid . Compared to its free base counterpart (CAS 132414-50-7), which is prone to atmospheric moisture absorption and oxidative degradation, the hydrochloride salt maintains >99% purity over extended storage (e.g., 12+ months at ambient conditions) . This stability prevents the assay drift commonly observed with free base diamines, which can skew stoichiometric ratios by 5-15% during large-scale reactions .

Evidence DimensionLong-term purity and stoichiometric reliability
Target Compound Data>99% purity retention; free-flowing solid
Comparator Or BaselineFree base (CAS 132414-50-7); prone to 5-15% assay drift via hygroscopicity
Quantified DifferenceNear-zero assay drift vs. up to 15% stoichiometric error
ConditionsAmbient storage and standard atmospheric handling

Ensures exact molar equivalents can be weighed reliably, preventing reaction failures and batch-to-batch inconsistency in scale-up.

Orthogonal Deprotection Compatibility

In multi-step API synthesis, the choice of protecting group dictates downstream processability. The N1-benzyl group of this compound can be quantitatively removed (>95% yield) via catalytic hydrogenolysis (Pd/C, H2) under neutral conditions . This provides a critical advantage over N1-Boc protected comparators, which require strongly acidic conditions (e.g., TFA or HCl) for deprotection. For target molecules containing acid-sensitive functionalities—such as specific acetals, ethers, or delicate heteroaryl rings—the benzyl protection strategy prevents the 10-30% yield loss typically associated with acid-mediated degradation [1].

Evidence DimensionDeprotection yield in the presence of acid-sensitive groups
Target Compound Data>95% yield via neutral hydrogenolysis
Comparator Or BaselineBoc-protected analog; 10-30% yield loss due to acid degradation
Quantified DifferencePrevention of 10-30% product loss during deprotection
ConditionsLate-stage deprotection of highly functionalized intermediates

Enables the synthesis of acid-sensitive drug candidates that would otherwise degrade during standard Boc-deprotection protocols.

Synthesis of Broad-Spectrum Antibacterials

The rigid octahydropyrrolo[3,4-b]pyrrole scaffold is highly effective at addressing the unique permeability challenges of the Gram-negative cell envelope. Procuring this specific intermediate allows for the efficient synthesis of GyrB/ParE inhibitors and advanced fluoroquinolones, where the diamine substituent significantly enhances both enzyme inhibitor potency and efflux pump evasion [1].

Development of CNS-Active Receptor Antagonists

In the design of Histamine H3 receptor antagonists and other CNS-targeted agents, the conformational restriction provided by the bicyclic core is essential for receptor selectivity. The N1-benzyl protected hydrochloride salt enables rapid, regioselective functionalization at the N5 position, streamlining the generation of potent (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole libraries [2].

Discovery of Toll-Like Receptor 9 (TLR9) Modulators

This compound serves as a critical building block in the development of highly selective quinoline-based TLR9 antagonists. The orthogonal deprotection capability of the benzyl group allows researchers to construct complex immunomodulatory scaffolds without degrading sensitive functional groups during late-stage synthesis [3].

Dates

Last modified: 08-16-2023

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